molecular formula C16H15N3O5 B1200214 Opiniazide CAS No. 2779-55-7

Opiniazide

Cat. No. B1200214
CAS RN: 2779-55-7
M. Wt: 329.31 g/mol
InChI Key: HSYFNANHKYNZNI-UHFFFAOYSA-N
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Description

Opiniazide would be a chemical compound likely used in various scientific applications, including medicinal chemistry. Given the nature of your query, Opiniazide might be involved in biochemical research or pharmaceutical development.

Synthesis Analysis

The synthesis of complex organic compounds often involves multifaceted reactions. For instance, the synthesis of 1,5-Benzodiazepines from o-phenylenediamines (OPDA) and ketones under solvent-free conditions showcases the intricate nature of organic synthesis, which might be relevant to Opiniazide's synthesis (Chen & Lu, 2005).

Molecular Structure Analysis

The structural analysis of compounds like Opiniazide typically involves techniques such as X-ray diffraction and NMR spectroscopy. For example, nickel and cobalt complexes' molecular structures have been elucidated using single crystal X-ray diffraction, highlighting the importance of structural analysis in understanding a compound's properties (Krishnamoorthy et al., 2012).

Chemical Reactions and Properties

Chemical properties of compounds like Opiniazide can be diverse, as seen in the study of green synthesis of ZnO nanoparticles, where photoluminescence, photocatalytic, and antioxidant properties were evaluated (Nethravathi et al., 2015).

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. The synthesis and characterization of oligo(p-phenyleneethynylene)s, for example, provided insights into their melting and crystallization behavior (Zhou et al., 2003).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is crucial for the practical application of compounds. The study of protein synthesis using hydrazide intermediates offers an example of how specific functional groups in a molecule can be exploited for chemical synthesis and modifications (Huang et al., 2016).

properties

IUPAC Name

2,3-dimethoxy-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-23-12-4-3-11(13(16(21)22)14(12)24-2)9-18-19-15(20)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFNANHKYNZNI-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Opiniazide

CAS RN

2779-55-7
Record name Opiniazide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OPINIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD4681N5W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Bijev - Arzneimittelforschung, 2006 - thieme-connect.com
Five carbohydrazides and 19 hydrazones of carboxylic acids of pyrrole were synthesized as new structural analogs of known tuberculostatics, such as isoniazid (CAS 54-85-3) and its …
Number of citations: 21 www.thieme-connect.com
DH Soliman, WM Eldehna, HA Ghabbour… - Biological and …, 2017 - jstage.jst.go.jp
In our ongoing efforts to develop potent antitubercular agents based on the 6-phenylnicotinohydrazide, herein we report the design, synthesis and biological evaluation of three sets of 6-…
Number of citations: 17 www.jstage.jst.go.jp
OG Khudina, YV Burgart, VI Saloutin… - Russian Journal of …, 2011 - Springer
… Other drugs of this group, such as ftivazide, metazide, and opiniazide, are derivatives of isonicotinic acid hydrazide. The mechanism of action of these compounds is based on inhibition …
Number of citations: 5 link.springer.com
Y Zhao, Z Luo - Mini Reviews in Medicinal Chemistry, 2015 - ingentaconnect.com
Lens epithelium-derived growth factor (LEDGF/p75) plays an essential role in the HIV-1 replication. It acts by tethering integrase (IN) into the host cellular chromatin. Due to its …
Number of citations: 3 www.ingentaconnect.com
UA More, SD Joshi, TM Aminabhavi, AK Gadad… - European journal of …, 2014 - Elsevier
… However, some widely used antitubercular drugs such as thioacetazone, phtivazid, salinazid, verazide and opiniazide are also known to contain this group (Fig. 2). …
Number of citations: 44 www.sciencedirect.com
H ABD EL GAWAD, EM Ramadan… - Pharmazeutische …, 1987 - pascal-francis.inist.fr
… Opiniazide …
Number of citations: 3 pascal-francis.inist.fr
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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